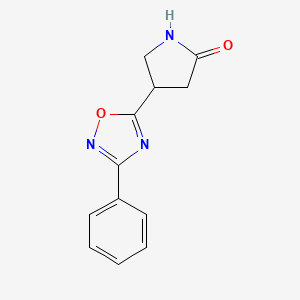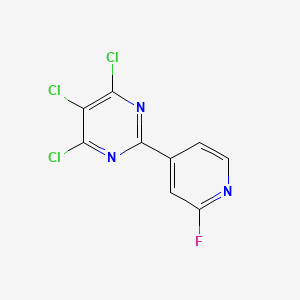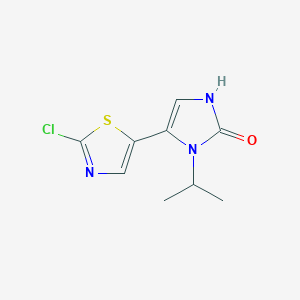
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound that contains both thiazole and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chlorothiazole with isopropylamine and other reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and imidazole derivatives, such as:
Uniqueness
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is unique due to its specific combination of thiazole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
| 1956382-14-1 | |
Molekularformel |
C9H10ClN3OS |
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
4-(2-chloro-1,3-thiazol-5-yl)-3-propan-2-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C9H10ClN3OS/c1-5(2)13-6(3-12-9(13)14)7-4-11-8(10)15-7/h3-5H,1-2H3,(H,12,14) |
InChI-Schlüssel |
OIDABLJSAOLDOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CNC1=O)C2=CN=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



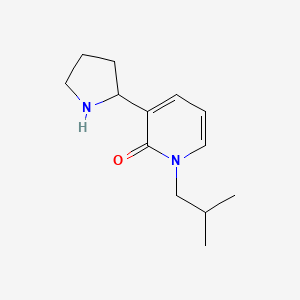
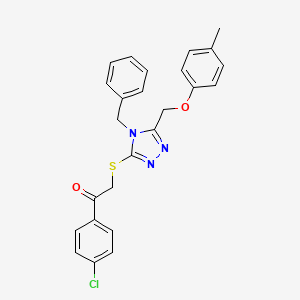

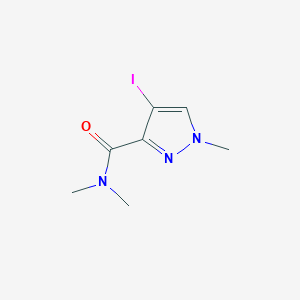
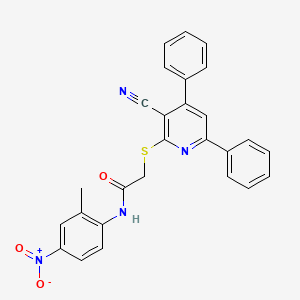
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)

